molecular formula C10H8O3 B3242550 Benzofuran-6-yl-acetic acid CAS No. 152148-65-7

Benzofuran-6-yl-acetic acid

Cat. No. B3242550
CAS RN: 152148-65-7
M. Wt: 176.17 g/mol
InChI Key: SFVHZPMQGRFPMM-UHFFFAOYSA-N
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Description

Benzofuran-6-yl-acetic acid is a compound with the molecular formula C10H8O3 and a molecular weight of 176.16900 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of Benzofuran-6-yl-acetic acid consists of a benzofuran ring attached to an acetic acid group . Further structural modulation can be achieved by introducing selected donor and acceptor substituents .


Chemical Reactions Analysis

Benzofuran derivatives have been used in the construction of complex ring systems and in the development of novel scaffold compounds . They have also been used in the synthesis of macrocyclic compounds with anti-hepatitis C virus activity .


Physical And Chemical Properties Analysis

Benzofuran-6-yl-acetic acid has a molecular weight of 176.16900 . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available .

Future Directions

Benzofuran derivatives have attracted attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new therapeutic agents and improving the bioavailability of these compounds .

properties

IUPAC Name

2-(1-benzofuran-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVHZPMQGRFPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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